REACTION_CXSMILES
|
[N:1]1[NH:2][CH:3]=[C:4]2[CH2:8][N:7](C(OC(C)(C)C)=O)[CH2:6][C:5]=12.C[Si]([N-][Si](C)(C)C)(C)C.[Na+].O1[CH2:30][CH2:29]CC1.[CH3:31][S:32](Cl)(=[O:34])=[O:33].CN(C)C=[O:39]>>[C:4]1([S:32]([OH:34])(=[O:39])=[O:33])[CH:5]=[CH:6][CH:30]=[CH:29][CH:8]=1.[CH3:31][S:32]([N:2]1[CH:3]=[C:4]2[CH2:8][NH:7][CH2:6][C:5]2=[N:1]1)(=[O:34])=[O:33] |f:1.2,6.7|
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
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N=1NC=C2C1CN(C2)C(=O)OC(C)(C)C
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Name
|
|
Quantity
|
1 L
|
Type
|
reactant
|
Smiles
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CN(C=O)C
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
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C[Si](C)(C)[N-][Si](C)(C)C.[Na+]
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Name
|
|
Quantity
|
502 mL
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Type
|
reactant
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Smiles
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O1CCCC1
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Name
|
|
Quantity
|
44.7 mL
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Type
|
reactant
|
Smiles
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CS(=O)(=O)Cl
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Control Type
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UNSPECIFIED
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Setpoint
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-30 °C
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Type
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CUSTOM
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Details
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the mixture was stirred at this temperature for 1 h
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
|
Details
|
stirred for an additional 1.5 h at −30 to −40° C
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Duration
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1.5 h
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Type
|
CUSTOM
|
Details
|
The reaction mixture was quenched with ice (3.5 kg)
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Type
|
TEMPERATURE
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Details
|
slowly warmed to ambient temperature
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Type
|
STIRRING
|
Details
|
stirred for 48 h
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Duration
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48 h
|
Type
|
FILTRATION
|
Details
|
The resulting white solid was filtered
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Type
|
WASH
|
Details
|
washed with water and suction
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Type
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CUSTOM
|
Details
|
dried
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)S(=O)(=O)O.CS(=O)(=O)N1N=C2C(=C1)CNC2
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |